1-(二苯甲基)-4-甲苯

描述

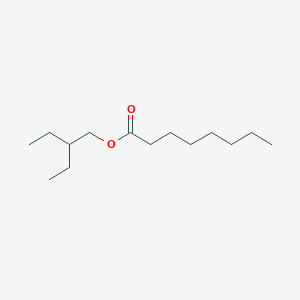

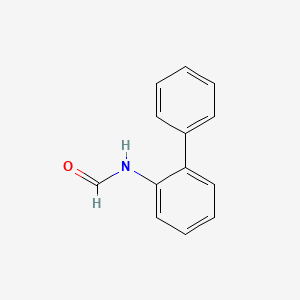

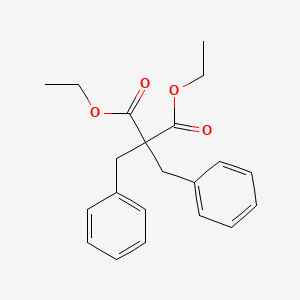

1-(Diphenylmethyl)-4-methylbenzene, commonly referred to as DPMMB, is a colorless liquid with a sweet, floral aroma. It is a synthetic compound that is widely used in the scientific research and pharmaceutical industries. DPMMB is a versatile compound that can be used in a variety of laboratory experiments and as a key ingredient in a variety of drugs.

科学研究应用

高温乙烯聚合

1-(二苯甲基)-4-甲苯作为空间位阻大的 Ni(II) α-二亚胺预催化剂的一部分,在高温乙烯聚合中表现出巨大的潜力。这些催化剂表现出卓越的热稳定性,适用于工业环境中的气相聚合。它们在高温(高达 100 °C)下以窄分子量分布(Mw/Mn = 1.09-1.46)生产定义明确的聚乙烯的能力突出了它们在聚合物制造中的工业适用性 (Rhinehart 等人,2013)。

芳基(二甲基)镓化合物的合成

二苯汞与三甲基镓的反应,涉及 1-(二苯甲基)-4-甲苯,导致形成各种芳基(二甲基)镓化合物。这些化合物表现出三角平面配位的镓原子,并形成单体分子,这些分子缔合成聚合物链。它们在较高温度下的稳定性和取代基重新分布反应在有机金属化学和材料科学领域中引起兴趣 (Jutzi 等人,2008)。

苯环动力学的研究

在 1,4-二苯氧基苯的研究中,1-(二苯甲基)-4-甲苯在研究苯环动力学中发挥作用。这项研究提供了对各种化学结构中苯环行为的见解,特别是它们的运动和相互作用,这对于理解有机化合物和材料的特性至关重要 (Clayden 等人,1990)。

Rh(II) 和 Rh(I)配合物的开发

该化合物在合成具有双足钢琴凳几何结构的 Rh(II) 和 Rh(I) 配合物中发挥作用。这些配合物对于研究铑配合物的结构、反应性和电子性质非常重要。此类研究对催化和无机化学有影响,可能导致开发新的催化剂和材料 (Dixon 等人,2003)。

聚酰亚胺前体研究

1-(二苯甲基)-4-甲苯用于研究聚酰亚胺前体,特别是在这种二酰胺酸的解络和酰亚胺化中。该研究为聚酰亚胺的合成和性能提供了宝贵的见解,聚酰亚胺由于其热稳定性和机械强度而成为各种工业应用中的关键材料 (Brekner 和 Feger,1987)。

二苯基(2-取代苯基)膦的环金属化

该化合物参与二苯基(2-取代苯基)膦与甲基四(三甲基膦)钴(I)的区域选择性环金属化。这个过程对于理解选择性邻位金属化配合物的形成至关重要,该配合物在有机金属化学领域有应用,特别是在金属有机骨架和催化剂的合成和表征中 (Klein 等人,2003)。

氧化苄基取代

1-(二苯甲基)-4-甲苯在蔚蓝-1-偶氮(4'-甲苯)的氧化苄基取代中使用,提供了对三芳基甲烷衍生物和二芳基甲醇形成的见解。这项研究有助于理解单电子转移氧化过程,对复杂有机分子和中间体的合成在制药和化工行业中具有影响 (Razus 和 Nitu,2000)。

光敏碳碳键断裂

涉及 1-(二苯甲基)-4-甲苯的研究包括激发态碳碳键断裂的自由基阳离子。这些研究在光化学中具有重要意义,可以更好地理解电子转移过程中的机理及其在合成有机化学中的应用 (Okamoto 等人,1986)。

作用机制

Target of Action

1-(Diphenylmethyl)-4-methylbenzene, also known as Cyclizine , is an antihistamine and antiemetic drug. Its primary targets are histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognitive function .

Mode of Action

Cyclizine exerts its effects by antagonizing the H1 histamine receptors, thereby inhibiting the action of histamine on its receptors . This results in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo . The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .

Biochemical Pathways

It is known that the drug interferes with the normal functioning of histamine h1 receptors, which are involved in various physiological processes . By blocking these receptors, Cyclizine disrupts the normal signaling pathways of histamine, leading to its therapeutic effects .

Pharmacokinetics

The pharmacokinetics of Cyclizine involve the processes of liberation, absorption, distribution, metabolism, and excretion (LADME) . After oral administration, Cyclizine is absorbed from the gastrointestinal tract and widely distributed throughout the body . The drug is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of Cyclizine’s action result in its therapeutic benefits. By blocking histamine H1 receptors, Cyclizine prevents the physiological effects of histamine, thereby alleviating symptoms of motion sickness and vertigo . Its anticholinergic and CNS depressant effects further contribute to its antiemetic and antivertigo properties .

Action Environment

The action, efficacy, and stability of Cyclizine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach, the presence of food, and individual differences in metabolism . Furthermore, certain medical conditions, such as liver or kidney disease, can affect the metabolism and excretion of Cyclizine, potentially altering its efficacy and safety profile . Therefore, these factors should be considered when prescribing and administering Cyclizine.

属性

IUPAC Name |

1-benzhydryl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHVWBUGQJBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288040 | |

| Record name | 1-(diphenylmethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603-37-2 | |

| Record name | 1-(Diphenylmethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 603-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(diphenylmethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroperoxy-4,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1619893.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B1619898.png)

![5-Nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B1619899.png)

![Acetic acid; 2-amino-6-[(2-aminoacetyl)amino]hexanoic acid](/img/structure/B1619902.png)